2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline
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Overview
Description
2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at the second position and a 5-methyl-1H-pyrazol-3-yl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline typically involves the reaction of 2-methyl-5-nitroaniline with 5-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, and the pyrazole ring is introduced through a coupling reaction. The reaction conditions often include the use of solvents like ethyl acetate, and the process may involve washing with water and brine, followed by drying over sodium sulfate and filtration .
Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot, multicomponent method starting with primary alcohols. This approach is advantageous due to its operational simplicity, mild conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but differs in the substitution pattern.
5-Methyl-2-phenyl-1H-pyrazol-3-one: Another pyrazole derivative with different substituents on the ring.
Uniqueness: 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and pyrazole substitutions make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-methyl-5-(5-methyl-1H-pyrazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-9(6-10(7)12)11-5-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQEUVMHBYKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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